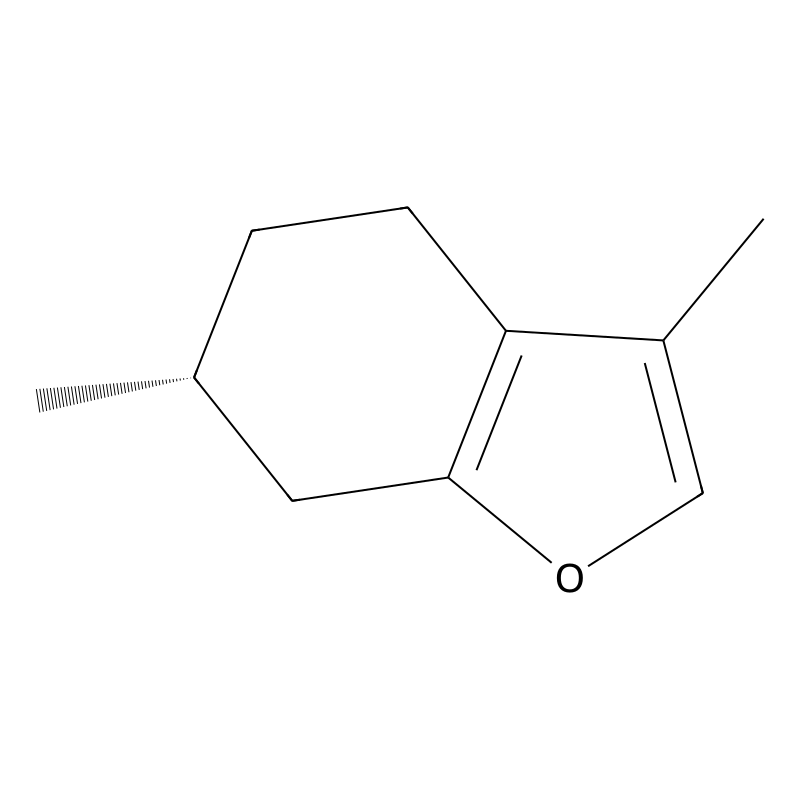

(+)-Menthofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(+)-Menthofuran biosynthesis in Mentha species

Biosynthetic Pathway and Key Enzymes

The biosynthesis of (+)-menthofuran is a branch of the larger menthol biosynthetic pathway in peppermint. The process is localized to the glandular trichomes of aerial plant parts [1]. The pathway begins with universal monoterpene precursors and proceeds through a series of enzymatic steps [2].

The this compound Biosynthetic Branch Point. The diagram illustrates how (+)-pulegone serves as a central branch point, channeled either toward menthofuran by MFS or toward menthol by PR [3] [4] [2].

The metabolic fate of the central intermediate (+)-pulegone is the critical branch point, controlled by the interplay of two key enzymes [3] [4]:

- Menthofuran Synthase (MFS): This enzyme diverts (+)-pulegone away from menthol production by oxidizing it to form This compound. The control of MFS resides primarily at the level of transcription [3] [4].

- Pulegone Reductase (PR): This competing enzyme reduces (+)-pulegone to (-)-menthone, which proceeds to (-)-menthol. The transcription of the pr gene is negatively regulated by menthofuran levels, creating a feedback loop [3] [4].

Regulatory Mechanisms

The pathway is subject to a sophisticated multi-layered regulatory system that determines oil composition.

Transcriptional Feedback Regulation

A key finding is that this compound itself acts as a regulator of its own biosynthesis through a feedback mechanism [3] [4].

The Menthofuran-PR Feedback Loop. This compound down-regulates the transcript levels of the *pr gene, reducing flux toward menthone and menthol, and thereby making more pulegone available for its own production [3] [4].*

Environmental and Phytohormonal Influence

Environmental stresses and plant hormones significantly influence the pathway, often leading to increased menthofuran accumulation, which is why it is considered a "stress metabolite" [5].

- Stress Factors: Sub-optimal conditions such as high temperatures, limited moisture, and nutrient deficiencies promote the accumulation of menthofuran and pulegone [4] [5].

- Phytohormonal Elicitors: Recent research shows that specific phytohormones can be used to strategically manipulate the pathway [1]:

- Methyl Jasmonate (MJ) and Salicylic Acid (SA): These are the most effective elicitors for improving oil quality. They significantly upregulate MhMYB1, MhMYB2, pr, and *mdh, while downregulating *mfs. The net result is a substantial increase in menthol and menthone, and a reduction in menthofuran [1].

- Abscisic Acid (ABA): Generally reduces menthol content [1].

- Gibberellic Acid (GA): Shows a limited impact on metabolite levels [1].

The table below summarizes the specific effects of different phytohormone treatments at a concentration of 0.4 mM on key pathway transcripts and metabolites, based on recent research [1].

| Phytohormone | Effect on pr & mdh Expression | Effect on mfs Expression | Effect on Menthol/Menthone | Effect on Menthofuran |

|---|---|---|---|---|

| Methyl Jasmonate (MJ) | Significant Upregulation | Downregulation | Significant Enhancement | Reduced Accumulation |

| Salicylic Acid (SA) | Significant Upregulation | Downregulation | Significant Enhancement | Reduced Accumulation |

| Abscisic Acid (ABA) | Not Specified | Not Specified | Reduced Content | Not Specified |

| Gibberellic Acid (GA) | Limited Impact | Limited Impact | Limited Impact | Limited Impact |

Genetic and Metabolic Engineering Strategies

The deep understanding of the pathway has enabled several biotechnological approaches to improve peppermint essential oil quality by reducing menthofuran content.

| Strategy | Target Gene/Process | Molecular Approach | Key Outcome on Oil Composition |

|---|

| MFS Downregulation [4] [5] | Menthofuran Synthase (mfs) | Antisense RNA, Cosuppression | Reduced this compound Reduced (+)-Pulegone Increased (-)-Menthol | | Transcription Factor Manipulation [1] | MhMYB1, MhMYB2 | Phytohormonal Elicitation (e.g., MJ, SA) | Upregulates pr & mdh Enhanced Menthol Reduced Menthofuran | | Upstream Pathway Enhancement [5] [2] | DXR, GPPS | Overexpression | Increased overall oil yield (requires balanced engineering to avoid favoring menthofuran) | | L3H Gene Silencing [5] | Limonene-3-Hydroxylase (L3H) | RNA Interference | Blocks menthol pathway High limonene, low menthol Not suitable for menthol production |

Key Experimental Protocols

The following are core methodologies used to study the menthofuran biosynthetic pathway and its regulation.

Genetic Transformation of Peppermint

This protocol is used to create transgenic plants that overexpress or suppress target genes like mfs [4].

- Vector Construction: The cDNA of mfs is cloned into a binary vector (e.g.,

pGAdekG/Nib.L) between the CaMV 35S promoter and the nopaline synthase terminator. - Agrobacterium-Mediated Transformation: The constructed vector is introduced into Agrobacterium tumefaciens (e.g., strain EHA105) via electroporation.

- Plant Tissue Infection & Regeneration: Peppermint leaf disks are infected with the transformed Agrobacterium. Transgenic plants are then regenerated on selective media containing antibiotics [4].

Analysis of Gene Expression

Transcript levels for genes of interest (e.g., mfs, pr) are typically measured using Northern blot analysis or quantitative real-time PCR (qRT-PCR) [4] [1].

- RNA Isolation: Total RNA is extracted from plant tissue (e.g., ~100 mg of immature leaves ground in liquid nitrogen).

- Blotting or cDNA Synthesis: For Northern blot, RNA is separated on a gel, blotted, and probed with ³²P-labeled DNA probes. For qRT-PCR, high-quality RNA is first reverse-transcribed into cDNA.

- Quantification: Signal intensities are quantified by densitometry (Northern) or cycle threshold (Ct) values (qRT-PCR). Data is standardized using housekeeping genes like ubiquitin or ACT [4] [1].

Essential Oil Analysis and Metabolite Profiling

This is used to determine the yield and composition of the essential oil [4].

- Oil Isolation: Essential oil is isolated from leaf samples (e.g., 5 g) via simultaneous steam distillation–pentane extraction, often with an internal standard like (+)-camphor.

- Component Separation and Identification: The extracted oil is analyzed by capillary Gas Chromatography (GC). Components are identified by comparison with authentic standards and confirmed by GC-Mass Spectrometry (GC-MS) [4] [1].

Menthofuran Feeding Experiments

These experiments are used to study the effect of menthofuran on pathway gene expression [4].

- Stem Feeding: Cut peppermint shoots are placed in a saturated aqueous solution of this compound.

- Foliar Application: Plants are sprayed with an aqueous solution containing menthofuran (e.g., 0-50 μM) and 0.1% Tween 20.

- Harvest and Analysis: After a set period (e.g., 18 hours with stem feeding, or after multiple sprays), immature leaves are harvested. The effect on transcript levels is analyzed via the methods in Protocol 2 [4].

Enzyme Activity Assays

These assays measure the catalytic activity of biosynthetic enzymes like PR [4].

- Enzyme Preparation: Soluble and microsomal protein fractions are prepared from peppermint leaf extracts.

- In Vitro Assay: The PR assay mixture includes the enzyme preparation, NADPH, and the substrate (+)-pulegone. For inhibition studies, this compound is added to the mixture before the substrate.

- Activity Measurement: PR activity is determined by monitoring the NADPH-dependent reduction of pulegone to menthone [4].

Conclusion and Research Implications

The biosynthesis of this compound is a finely tuned process, serving as a key determinant of peppermint oil quality. The pivotal discovery of its self-regulatory feedback loop, where menthofuran down-regulates the competing pulegone reductase gene, reveals a sophisticated metabolic control system [3] [4].

From an application standpoint, reducing menthofuran levels is a primary goal for crop improvement. The most successful strategy to date has been the transgenic down-regulation of *mfs*, which simultaneously lowers levels of both menthofuran and pulegone, resulting in a higher proportion of desirable menthol [4] [5]. More recently, the use of phytohormonal elicitors like Methyl Jasmonate has emerged as a powerful non-transgenic method to achieve similar improvements by manipulating the plant's own transcriptional networks [1].

Despite these advances, the physiological rationale for this complex regulation—why the plant produces a compound that appears to be a toxic side product—remains an open and intriguing question for future research [3] [4].

References

- 1. Phytohormonal elicitation triggers oxidative stress and ... [nature.com]

- 2. Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 3. Menthofuran regulates essential oil biosynthesis in ... [pubmed.ncbi.nlm.nih.gov]

- 4. Menthofuran regulates essential oil biosynthesis in ... [pmc.ncbi.nlm.nih.gov]

- 5. Menthofuran - an overview | ScienceDirect Topics [sciencedirect.com]

Technical Analysis of Menthofuran Synthase: A Cytochrome P450 Mechanism

Introduction and Executive Summary

Menthofuran synthase (MFS) represents a fascinating cytochrome P450 monooxygenase (CYP71A32) that catalyzes a critical branch point reaction in monoterpene metabolism in mint species (Mentha). This enzyme converts the central intermediate (+)-pulegone to (+)-menthofuran through a unique 9-hydroxylation mechanism followed by spontaneous cyclization and dehydration. [1] [2] The characterization of this enzyme has significant implications for both essential oil engineering and understanding molecular toxicology, as menthofuran itself represents a potent hepatotoxin and mechanism-based inactivator of human drug-metabolizing enzymes, particularly CYP2A6. [3] [4]

Recent research has elucidated not only the fundamental biochemical properties of menthofuran synthase but also its regulatory functions within the broader metabolic network. Menthofuran itself acts as a signaling molecule that influences transcription of competing pathway enzymes, creating a complex feedback mechanism that determines essential oil composition. [5] This technical analysis comprehensively examines the enzyme's mechanism, experimental characterization, and applications based on current research findings.

Enzyme Identification and Fundamental Characteristics

Structural and Molecular Properties

Menthofuran synthase has been identified as a cytochrome P450 monooxygenase (CYP71A32) through functional cloning and expression studies. [1] The enzyme possesses all characteristic features of heme-thiolate P450 proteins:

- Molecular weight: Approximately 55,360 Da

- Amino acid residues: 493

- Gene sequence: 1479 nucleotides in full-length cDNA

- Sequence identity: ~35% with (+)-limonene-3-hydroxylase from mint

- Cofactor requirement: NADPH and molecular oxygen [1]

The systematic name for this enzyme is (+)-pulegone,NADPH:oxygen oxidoreductase (9-hydroxylating), clearly defining its catalytic function within the P450 superfamily. [2]

Catalytic Reaction and Mechanism

Menthofuran synthase catalyzes the following chemical transformation:

The reaction proceeds through a multi-step mechanism beginning with hydroxylation at the C-9 position (syn-methyl group) of (+)-pulegone, followed by spontaneous intramolecular cyclization to form a hemiketal intermediate, and subsequent dehydration to yield the furan ring structure of menthofuran. [1] This transformation represents a fascinating example of how P450 enzymes can catalyze complex molecular rearrangements beyond simple hydroxylation.

Biosynthetic Context and Metabolic Significance

Metabolic Pathway Positioning

Menthofuran synthase occupies a critical branch point in peppermint essential oil biosynthesis, directing flux away from the menthol production pathway toward menthofuran formation:

- Primary pathway: Geranyl diphosphate → (-)-limonene → (-)-trans-isopiperitenol → (+)-pulegone

- Branch point: At (+)-pulegone, the metabolite can either be reduced to (-)-menthone by pulegone reductase (PR) or oxidized to (+)-menthofuran by MFS

- End products: The relative activities of PR and MFS determine the balance between desirable menthol and undesirable menthofuran in the essential oil [5]

This branch point is strategically significant for essential oil quality, as superior peppermint oils contain high menthol, moderate menthone, and low pulegone and menthofuran levels. [5]

Regulatory Feedback Mechanism

Research has revealed a sophisticated feedback regulation system in which menthofuran itself influences the competing metabolic branch:

- Transcription-level control: Menthofuran selectively decreases pulegone reductase (PR) transcript levels in immature leaves

- Activity impact: Reduced PR transcription leads to decreased reductase activity and consequently increased pulegone availability

- No direct inhibition: Menthofuran does not directly inhibit PR enzyme activity, indicating the effect is exclusively at the transcriptional level [5]

This regulatory mechanism explains observations where transgenic down-regulation of MFS resulted in decreased levels of both menthofuran and pulegone, rather than the expected increase in pulegone that would be predicted from simple competitive kinetics. [5]

Table 1: Metabolic Engineering Approaches for Menthofuran Synthase

| Approach | Genetic Construct | Effect on Menthofuran | Effect on Oil Yield | Reference |

|---|---|---|---|---|

| Antisense MFS | CaMV 35S::antisense MFS cDNA | >50% reduction | No significant change | [6] |

| Sense overexpression | CaMV 35S::sense MFS cDNA | Significant increase | No significant change | [5] |

| Cosuppression | CaMV 35S::sense MFS cDNA | Variable reduction | No significant change | [5] |

Experimental Characterization Methodologies

Enzyme Activity Assays

Microsomal preparations from oil gland secretory cells of Mentha pulegium have been successfully used to characterize MFS activity:

- Tissue source: High this compound-producing chemotype of Mentha pulegium

- Reaction conditions: Incubation with 1 mM (+)-pulegone, 1 mM NADPH in 0.1 M potassium phosphate buffer (pH 7.5)

- Temperature: 30°C with continuous shaking

- Reaction termination: Extraction with pentane or hexane

- Analysis: GC-MS for product identification and quantification [1]

The functional expression of MFS in heterologous systems has been crucial for its characterization:

- Expression hosts: Saccharomyces cerevisiae and Escherichia coli

- Vector systems: Yeast expression vectors with galactose-inducible promoters for S. cerevisiae; pCWori+ vectors for E. coli expression

- Verification: Spectral P450 characterization confirms proper heme incorporation and folding [1]

Metabolic Engineering Protocols

Peppermint transformation has been successfully achieved using Agrobacterium tumefaciens-mediated gene transfer:

- Vector: pGAdekG/NIb.L derived from pGA482

- Promoter: CaMV tandem 35S with duplicated enhancer

- Strain: A. tumefaciens EHA105

- Selection: Kanamycin resistance marker

- Explants: Peppermint leaf disks infected with Agrobacterium suspension [5] [6]

Transgenic plants with modified MFS expression (both sense and antisense orientations) showed normal morphology and growth habit but significantly altered essential oil composition, demonstrating the specific effect of MFS manipulation. [6]

Table 2: Kinetic Parameters of Menthofuran Synthase and Related Enzymes

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/nmol P450) | Ki (μM) | kinact (min⁻¹) |

|---|---|---|---|---|---|

| Menthofuran synthase | (+)-pulegone | Not determined | Not determined | Not determined | Not determined |

| CYP2A6 (human) | Menthofuran | Not determined | Not determined | 0.84-2.5 | 0.22-0.25 |

| Pulegone reductase | (+)-pulegone | Not determined | Not determined | Not determined | Not determined |

Technical Applications and Implications

Metabolic Engineering for Essential Oil Improvement

The manipulation of menthofuran synthase expression represents a successful case of metabolic engineering for plant natural product improvement:

- Quality enhancement: Antisense suppression of MFS reduces menthofuran content by over 50% in both unstressed and stressed growth conditions

- Stability: Transgenic lines maintain improved oil composition across different environmental conditions

- Yield maintenance: Essential oil yield remains unchanged despite compositional alterations [6]

These improvements have significant commercial implications, as menthofuran contributes undesirable flavors to peppermint oil and promotes discoloration during storage. [6] Environmental stresses such as high temperature, drought, and low light intensity typically increase menthofuran content in wild-type plants, making the transgenic approach particularly valuable for maintaining consistent oil quality under suboptimal growth conditions. [6]

Toxicological and Pharmacological Implications

Beyond its biosynthetic role, menthofuran itself has significant toxicological properties:

- Hepatotoxicity: Menthofuran is metabolically activated to chemically reactive intermediates that cause liver damage

- Enzyme inhibition: Acts as a potent mechanism-based inactivator of human CYP2A6

- Inactivation kinetics: Characterized by Ki of 0.84-2.5 μM and kinact of 0.22-0.25 min⁻¹

- Specificity: Shows selective inactivation of CYP2A6 without affecting CYP1A2, CYP2D6, CYP2E1, or CYP3A4 [3] [4]

The mechanism-based inactivation of CYP2A6 by menthofuran involves formation of reactive metabolite adducts with the enzyme, as demonstrated using antibodies to metallothionein conjugates. These adducts form specifically in the presence of NADPH-P450 reductase and NADPH, confirming the catalytic origin of the inactivation process. [4]

Visualization of Biosynthetic Pathway and Regulation

This diagram illustrates the metabolic context of menthofuran synthase, highlighting its role as a branch point enzyme that competes with pulegone reductase for the common substrate (+)-pulegone. The critical feedback regulation mechanism is shown, where menthofuran decreases transcription of the competing pulegone reductase gene. [5]

Conclusion and Research Directions

Menthofuran synthase represents a compelling case study in plant specialized metabolism with significant implications for both biotechnology and toxicology. The enzyme's characterization as a cytochrome P450 monooxygenase has enabled metabolic engineering approaches that successfully improve peppermint essential oil quality by reducing undesirable menthofuran content. [1] [6]

Future research directions should focus on:

- Structural characterization of MFS to understand its precise catalytic mechanism

- Regulatory networks controlling MFS expression in response to environmental stimuli

- Extended toxicological studies on menthofuran metabolites and their effects on human drug-metabolizing enzymes

- Engineering approaches combining MFS manipulation with other pathway modifications for comprehensive essential oil improvement

References

- 1. Demonstration that menthofuran synthase of mint (Mentha) ... [pubmed.ncbi.nlm.nih.gov]

- 2. Menthofuran synthase [en.wikipedia.org]

- 3. - Wikipedia Menthofuran [en.wikipedia.org]

- 4. (R)-(+)- Menthofuran is a potent, mechanism -based inactivator of... [pubmed.ncbi.nlm.nih.gov]

- 5. Menthofuran regulates essential oil biosynthesis in ... [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic engineering of essential oil yield and ... [pmc.ncbi.nlm.nih.gov]

natural source of (+)-menthofuran peppermint oil

Chemical Profile and Natural Occurrence

(+)-Menthofuran is an organic compound found in various mint species' essential oils, particularly Mentha × piperita (peppermint) and Mentha pulegium (pennyroyal) [1] [2]. It is a monoterpenoid and a key oxidative metabolite of (+)-pulegone [1] [3].

The table below summarizes its core chemical and physical properties:

| Property | Description / Value |

|---|---|

| IUPAC Name | 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran [2] |

| Chemical Formula | C10H14O [2] |

| Molecular Weight | 150.22 g·mol⁻¹ [2] [4] |

| CAS Registry Number | 494-90-6 [5] [4] |

| Boiling Point | 208 °C (approx. 204–206 °C also reported) [2] [4] |

| Physical Description | Colorless to pale yellow liquid [4] |

| Odor Profile | Strong, fresh, herbal, and minty [4] |

| Solubility | Freely soluble in alcohol; slightly soluble in chloroform, ethyl acetate, and methanol [4] |

| Flash Point | 86 °C [2] |

In peppermint oil, the typical concentration of menthofuran ranges from 1% to 9%, influenced by plant genetics, environmental conditions, and processing methods [1] [6]. Its level is a critical determinant of essential oil quality.

Biosynthesis and Metabolic Regulation

This compound is a branch-point metabolite in the biosynthetic pathway of (-)-menthol. The following diagram illustrates this pathway and the key regulatory mechanism involving menthofuran.

Simplified biosynthetic pathway of (-)-menthol from GPP in peppermint, highlighting the branch point at (+)-pulegone and the feedback regulation by this compound (MFS: Menthofuran Synthase; PR: Pulegone Reductase; MR: Menthone Reductase).

The conversion of (+)-pulegone to this compound is catalyzed by the cytochrome P450-dependent enzyme, menthofuran synthase (MFS) [2] [6]. The metabolic fate of pulegone is regulated transcriptionally. Research shows that this compound itself plays a role in this regulation by down-regulating the transcription of the pulegone reductase (PR) gene [6]. This feedback mechanism explains why stressful environmental conditions often lead to concurrent increases in both pulegone and menthofuran in the essential oil [6] [7].

Analytical Methods and Experimental Protocols

Accurate quantification of menthofuran is essential for quality control and research. The established methodology involves extraction followed by gas chromatographic analysis.

Detailed Protocol for Essential Oil Analysis [6] [8]

- Sample Preparation: Harvest aerial parts of the peppermint plant, typically during flowering. For essential oil isolation, dried leaves can be used.

- Essential Oil Extraction:

- Employ simultaneous steam distillation–pentane extraction.

- A typical sample size is 5 grams of plant material.

- Use a known quantity of an internal standard (e.g., (+)-camphor) added to the extraction apparatus to enable accurate quantification.

- Gas Chromatography (GC) Analysis:

- Instrument: Capillary Gas Chromatograph.

- Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS) for component identification.

- Procedure: Inject an aliquot of the distilled pentane extract. Identify this compound by comparing its retention time with an authentic standard and confirm via GC-MS.

- Quantification:

- The concentration of menthofuran is calculated based on the response factor relative to the internal standard.

- Results are expressed as a percentage of the total essential oil composition.

The table below summarizes key experimental approaches from the literature:

| Experimental Objective | Core Methodology | Key Findings / Outcome |

|---|---|---|

| Modifying Oil Composition [6] | Genetic transformation of peppermint to overexpress or cosuppress the mfs gene. | Cosuppression led to transgenic plants with <50% of the menthofuran content of wild-type plants, demonstrating transcriptional control over MFS. |

| Elucidating Metabolic Regulation [6] | Stem-feeding and foliar application of this compound to peppermint shoots, followed by Northern blot analysis of pr transcript levels. | Treatment with this compound selectively decreased pr transcript levels in immature leaves, identifying the mechanism for reduced pulegone reductase activity. |

| Studying Hepatotoxicity [2] | In vitro incubation of menthofuran with cytochrome P450 enzymes and human liver microsomes, monitoring for reactive intermediates. | Menthofuran is metabolically activated by CYPs (particularly CYP2A6) to reactive γ-ketoaldehyde intermediates, which can bind to cellular proteins and cause toxicity. |

Toxicological and Regulatory Considerations

For drug development professionals, understanding the toxicology of menthofuran is paramount.

- Hepatotoxicity: Menthofuran is a known hepatotoxin and is believed to be the primary toxic agent in pennyroyal oil poisoning [2]. Its toxicity is not direct but arises from bioactivation by cytochrome P450 enzymes (notably CYP2A6) into chemically reactive intermediates, such as a γ-ketoenal [2] [3]. These electrophilic species can deplete hepatic glutathione and form covalent adducts with cellular proteins, leading to liver damage [2].

- Inhibition of CYP Enzymes: Menthofuran is also a potent, mechanism-based inactivator of human CYP2A6, which can have implications for drug-drug interactions [2].

- Regulatory Status: While peppermint oil is widely used in food and flavorings, its quality is assessed based on the levels of certain components. The reduction of menthofuran (and pulegone) is a commercial priority for improving essential oil quality and safety profile [6] [7].

Key Takeaways for Professionals

- Quality Marker: The level of this compound is a critical quality parameter for peppermint oil, with lower levels generally indicating higher quality and better stability.

- Metabolic Link: It is an oxidative metabolite and detoxification product of pulegone, another compound of toxicological concern.

- Regulation Potential: Metabolic engineering and controlled cultivation present viable strategies to reduce menthofuran levels in peppermint oil for enhanced safety and commercial value [6] [7].

- Safety First: Due to its documented hepatotoxic potential, the concentration of menthofuran in any botanically-derived pharmaceutical preparation should be carefully monitored and controlled.

References

- 1. – Knowledge and References – Taylor & Francis Menthofuran [taylorandfrancis.com]

- 2. Menthofuran [en.wikipedia.org]

- 3. Menthofuran - an overview [sciencedirect.com]

- 4. (494-90-6) | Global Supplier Of Chemicals Menthofuran [chemicalbull.com]

- 5. menthofuran 4,5,6,7-tetrahydro-3,6-dimethylbenzofuran [thegoodscentscompany.com]

- 6. Menthofuran regulates essential oil biosynthesis in ... [pmc.ncbi.nlm.nih.gov]

- 7. Menthofuran - an overview | ScienceDirect Topics [sciencedirect.com]

- 8. Peppermint oil [sitem.herts.ac.uk]

Technical Guide to (R)-(+)-Menthofuran: Natural Occurrence, Biosynthesis, and Analytical Profiling

Natural Occurrence and Quantitative Composition

(R)-(+)-Menthofuran is a specialized aromatic monoterpenoid predominantly found in various plant species from the Lamiaceae family, particularly within the Mentha (mint) genus [1] [2]. Its presence, though often as a minor component, is critical to the flavor profile and biological activity of essential oils.

The table below summarizes its occurrence in specific plant species and their documented essential oil compositions:

| Plant Source | Location | Part Analyzed | Reported Content of (R)-(+)-Menthofuran | Key Co-Occurring Compounds |

|---|---|---|---|---|

| Mentha piperita (Peppermint) | Atlas Median, Meknes, Morocco | Leaves | 3.01% of total oil [3] | Menthone (29.01%), Menthol (5.58%), Menthyl Acetate (3.34%), Pulegone (1.12%) [3] |

| Mentha pulegium (Pennyroyal) | Ouezzane, Northwest Morocco | Aerial Parts | Not Quantified (Present as a constituent) [4] | Pulegone (41.0%), Menthone (21.2%) [4] |

| Various Mentha species & Herbs/Spices | N/A | N/A | Constituent (Biomarker) [2] | N/A |

Biosynthetic Origin and Metabolic Pathway

(R)-(+)-Menthofuran is a specialized metabolite biosynthesized from its immediate precursor, (+)-pulegone [5] [1]. The reaction is catalyzed by a specific cytochrome P450 monooxygenase enzyme, (+)-Menthofuran Synthase (MFS) [6].

The following diagram illustrates the biosynthetic pathway of (R)-(+)-Menthofuran and its metabolic relationship with other key monoterpenes in mint:

Regulatory feedback loop in menthofuran biosynthesis

A key regulatory mechanism exists where the product, (R)-(+)-Menthofuran, influences its own production through a negative feedback loop. It down-regulates the transcription or stability of the mRNA (pr transcript) encoding the competing branch-point enzyme, Pulegone Reductase (PR) [5]. This reduction in PR enzyme levels decreases the flux of (+)-pulegone toward (-)-menthone, thereby making more precursor available for conversion to menthofuran [5].

Detailed Experimental Protocols

Protocol 1: Essential Oil Extraction and GC-MS Analysis for Compound Profiling

This protocol is adapted from methods used in recent studies to identify and quantify (R)-(+)-Menthofuran in plant material [4] [3].

- Objective: To extract volatile oils from plant material and qualitatively and quantitatively analyze the chemical composition, including (R)-(+)-Menthofuran.

- Materials and Reagents:

- Plant Material: Dried aerial parts of Mentha species (e.g., M. piperita, M. pulegium).

- Extraction Apparatus: Clevenger-type hydrodistillation apparatus.

- Dehydrating Agent: Anhydrous sodium sulfate (Na₂SO₄).

- GC-MS System: Gas Chromatograph coupled with a Mass Spectrometer.

- GC Column: e.g., HP-5MS or equivalent non-polar capillary column.

- Reference Standards: Pure (R)-(+)-Menthofuran, Pulegone, Menthone for calibration.

- Procedure:

- Hydrodistillation: Coarsely grind 100 g of dried plant material. Place it in a 2L round-bottom flask with 1L of deionized water. Perform hydrodistillation using a Clevenger apparatus for 3 hours according to the European Pharmacopoeia. The essential oil will collect in the graduated arm.

- Oil Recovery and Dehydration: Separate the essential oil from the water. Dry the oil over anhydrous sodium sulfate to remove traces of water. Filter and store the clarified essential oil at 4°C until analysis.

- GC-MS Analysis:

- Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., n-hexane) to an appropriate concentration.

- GC Conditions: Use helium as the carrier gas. Employ a temperature program: start at 60°C (hold for 1 min), ramp to 180°C at 3°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).

- MS Conditions: Ion source temperature should be 230°C, with electron impact ionization energy of 70 eV, and a mass scan range of 40-500 m/z.

- Compound Identification: Identify (R)-(+)-Menthofuran by:

- Comparing its retention time with an authentic standard.

- Comparing its mass spectrum with databases (e.g., NIST, Adams libraries) [4].

- Quantification: Use calibration curves constructed from the peak areas of the authentic (R)-(+)-Menthofuran standard for accurate quantification.

Protocol 2: Investigating Transcriptional Regulation via Menthofuran Feeding

This protocol is based on a seminal study that elucidated the feedback regulation of menthofuran on its biosynthetic pathway [5].

- Objective: To demonstrate that exogenous (R)-(+)-Menthofuran down-regulates the transcription of the pr gene.

- Materials and Reagents:

- Plant Material: Cuttings (~10 cm shoots) of peppermint.

- Treatment Solution: A saturated aqueous solution of (R)-(+)-Menthofuran. A control treatment with water only is required.

- RNA Isolation Kit: For plant tissues.

- Materials for Northern Blot: Equipment and reagents for gel electrophoresis, blotting, and hybridization.

- Labeled DNA Probe: A ³²P-labeled cDNA probe specific for the pr gene.

- Procedure:

- Plant Treatment: Place the cut ends of peppermint shoots in either the menthofuran solution or water (control). Refresh the solution after 6 and 12 hours.

- Tissue Harvesting: After 18 hours of total treatment, excise immature leaves (<2 cm long) from the shoots.

- RNA Isolation: Extract total RNA from the harvested leaf tissues using a standard protocol or commercial kit.

- Northern Blot Analysis:

- Separate the RNA samples by denaturing gel electrophoresis.

- Transfer the RNA to a nitrocellulose or nylon membrane.

- Hybridize the blot with the ³²P-labeled pr cDNA probe.

- Wash the blot and expose it to a phosphorimager screen or X-ray film to visualize the pr transcript signal.

- Data Analysis: Compare the intensity of the pr transcript signal between the menthofuran-treated and control samples. A significant reduction in signal intensity in the treated sample indicates transcriptional down-regulation.

Biological and Toxicological Significance

The biological relevance of (R)-(+)-Menthofuran is dual-faceted, encompassing both ecosystem roles and significant mammalian toxicity.

- Bioactivity in Source Plants: Essential oils rich in (R)-(+)-Menthofuran and its precursors (pulegone, menthone) exhibit notable antibacterial activity against pathogens like Staphylococcus aureus and *Listeria monocytogenes [4]. These compounds also show promising in vitro inhibitory effects on enzymes like α-amylase and α-glucosidase (antidiabetic potential) and tyrosinase (dermatoprotective potential) [4].

- Toxicity in Mammals: (R)-(+)-Menthofuran is identified as the primary toxin in pennyroyal oil [1]. Upon ingestion, it is metabolically activated by cytochrome P450 enzymes (notably CYP2A6) in the liver into reactive intermediates [1]. These intermediates can deplete hepatic glutathione and cause oxidative damage, leading to severe hepatotoxicity that can be fatal [1].

References

- 1. - Wikipedia Menthofuran [en.wikipedia.org]

- 2. Showing Compound Menthofuran (FDB014926) - FooDB [foodb.ca]

- 3. GC/MS analysis of the essential oils of leaves of Mentha ... [semanticscholar.org]

- 4. Expediting multiple biological properties of main bioactive ... [pmc.ncbi.nlm.nih.gov]

- 5. Menthofuran regulates essential oil biosynthesis in ... [pmc.ncbi.nlm.nih.gov]

- 6. Menthofuran synthase [en.wikipedia.org]

stereochemistry and configuration of (+)-menthofuran

Stereochemical Identity and Biosynthesis

The core information on the stereochemistry and formation of (+)-menthofuran is summarized in the table below:

| Aspect | Description |

|---|---|

| IUPAC Name | 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran [1] |

| Enantiomeric Form | This compound [2] [3] |

| Molecular Formula | C10H14O [1] |

| Molecular Weight | 150.221 g·mol−1 [1] |

| Biosynthetic Precursor | (+)-Pulegone [2] [3] |

| Biosynthetic Enzyme | Menthofuran Synthase (MFS) [2] [1] [3] |

The biosynthesis of this compound is a defined segment of the larger peppermint essential oil pathway. The following diagram illustrates its position and relationship to key intermediates like (+)-pulegone and the final product, (-)-menthol.

Biosynthetic pathway of this compound from (+)-pulegone.

Regulatory Role & Experimental Evidence

Research indicates that this compound is not merely a side product but plays a active regulatory role in its own biosynthesis:

- Transcriptional Regulation: In a 2003 study, both overexpression and cosuppression of the mfs gene in transgenic peppermint plants led to a corresponding increase or decrease in menthofuran production. This demonstrates that the control of MFS resides primarily at the level of transcription [2].

- Feedback Mechanism: A significant finding was that this compound influences the metabolic branch point at (+)-pulegone. Stem feeding experiments showed that this compound selectively decreases the transcript levels of pulegone reductase (pr), the enzyme responsible for converting (+)-pulegone to (-)-menthone. This down-regulation diverts more (+)-pulegone toward the production of additional this compound [2].

- No Direct Enzyme Inhibition: The same study confirmed that this compound does not directly inhibit PR enzyme activity, reinforcing that its effect is transcriptional [2].

Toxicological & Pharmacological Profile

The defined stereochemistry of this compound is critical to its biological activity, particularly its toxicity and recently discovered protective effects.

Hepatotoxicity

This compound is a known hepatotoxin and is considered the primary toxic agent in pennyroyal oil [1]. Its toxicity arises from metabolic activation by cytochrome P450 enzymes (particularly CYP2A6) into chemically reactive intermediates that cause liver damage [1]. It also acts as a mechanism-based inactivator of CYP2A6, irreversibly inhibiting the enzyme [1].

Gastroprotective Activity

Despite its hepatotoxicity, a 2023 study revealed that this compound exhibits gastroprotective effects in rodent models. The proposed mechanisms are outlined below:

Proposed gastroprotective mechanisms of this compound involving antioxidant and antisecretory pathways [4].

Research & Quality Control Implications

- Metabolic Engineering: Down-regulating mfs is a validated biotechnological strategy to reduce (+)-pulegone and this compound levels in peppermint oil, thereby improving oil quality by shifting the flux toward (-)-menthol production [3] [5].

- Stress Metabolite: this compound is considered a "stress metabolite," with its concentrations increasing under adverse environmental conditions such as limited light, moisture, or nutrient deficiencies [3]. This is a key consideration for cultivation and quality control.

- Dose-Dependent Effects: The dual nature of this compound—showing toxicity at one dose and protective effects at another—highlights the importance of thorough pharmacological and toxicological profiling in drug development.

References

- 1. - Wikipedia Menthofuran [en.wikipedia.org]

- 2. Menthofuran regulates essential oil biosynthesis in ... [pmc.ncbi.nlm.nih.gov]

- 3. Menthofuran - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Antioxidant Mechanisms Underlying the Gastroprotective Effect of... [pmc.ncbi.nlm.nih.gov]

- 5. Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

thermal and pain sensing TRP channels (+)-menthofuran

Chemical Profile of (+)-Menthofuran

The table below summarizes the core chemical and biological information for this compound available from the search results.

| Property | Description |

|---|---|

| IUPAC Name | Not specifically provided in search results |

| Chemical Structure | Furan derivative [1] |

| Molecular Formula | Not specifically provided in search results |

| Natural Occurrence | Found in peppermint (Mentha piperita) oil and other mint species [1]. |

| Biosynthetic Precursor | Pulegone [1] [2] |

| Known Bioactivity | Naturally occurring hepatotoxin; a reactive metabolite in the toxicity of pulegone [1]. |

| Known TRP Channel Modulation | Information not found in current search results. |

Biosynthesis and Metabolic Pathway

This compound is a monoterpene synthesized in plants like peppermint. The diagram below illustrates its biosynthetic origin from pulegone, a key step in the menthol biosynthesis pathway [1] [2].

The biosynthesis of this compound from its precursor, pulegone.

Research indicates that pulegone's hepatotoxicity is largely mediated through its metabolic conversion to menthofuran. This furan is further bioactivated by cytochrome P450 (CYP) enzymes into reactive γ-ketoenal intermediates, which can form covalent adducts with cellular proteins, leading to liver injury [1].

Knowledge Gaps and Research Directions

The search results reveal a significant lack of direct information on the interaction between this compound and thermal/pain-sensing TRP channels.

- No Direct Data: None of the analyzed literature provided evidence or data on this compound acting as an agonist or antagonist for TRPV1, TRPV3, TRPM8, or TRPA1 channels.

- Focus on Precursor and Analogs: Current research extensively covers the TRP channel activity of related monoterpenes. Menthol is a well-known activator of TRPM8 (cool sensing) and also modulates TRPV3 and TRPA1 [3] [2]. Camphor can activate TRPV1 and TRPV3 [3]. The specific effects of the furan ring structure in menthofuran on TRP channels remain uncharacterized.

Proposed Experimental Pathways

Based on standard methodologies in the field [3] [4], here are key experiments to investigate the effects of this compound on TRP channels.

| Method | Protocol Outline | Key Measurements |

|---|---|---|

| Heterologous Expression & Patch-Clamp | Express recombinant human TRP channels (TRPV1, TRPA1, TRPM8, TRPV3) in HEK293T cells. Apply this compound in controlled concentrations to the extracellular solution in whole-cell voltage-clamp mode. | Current-voltage (I-V) relationships, concentration-response curves (EC₅₀/IC₅₀), activation/inactivation kinetics. |

| Calcium Imaging | Load TRP-expressing cells with a fluorescent Ca²⁺ indicator (e.g., Fluo-4). Monitor fluorescence changes upon application of this compound. | Change in intracellular Ca²⁺ flux as a proxy for channel activation. |

| Site-Directed Mutagenesis | Based on known monoterpene binding sites (e.g., residues in the S4-S5 linker of TRPV1/TRPV3) [3], create mutant channels and test their response to this compound using patch-clamp. | Identify critical amino acids for binding or gating. |

| In Vivo Nociception Models | Administer this compound to rodent models of inflammatory or neuropathic pain. Assess behavioral responses to thermal (Hargreaves test) and mechanical (von Frey filaments) stimuli. | Determine anti-hyperalgesic or analgesic effects in vivo. |

The interaction of monoterpenes with TRP channels is complex and promiscuous. The diagram below generalizes how a monoterpene like menthol interacts with ion channel structures, which can serve as a model for investigating menthofuran [3].

Generalized model of monoterpene-TRP channel interaction for investigation.

Conclusion and Future Outlook

References

Application Notes: HPLC Analysis of (+)-Menthofuran

1. Principle This document outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of (+)-menthofuran. This compound is a monoterpene found in various plants, such as Calamintha ashei and Schizonepeta tenuifolia, and is of interest due to its allelopathic properties [1] and hepatotoxicity [2]. The method described here is based on a reversed-phase (RP) separation mechanism. Given that this compound lacks strong chromophores, the use of a Refractive Index (RI) detector is recommended, analogous to methods developed for the related compound menthol [3].

2. Experimental Protocol

2.1. Materials and Reagents

- Analytical Standard: this compound (e.g., available from suppliers like Sigma-Aldrich or Acros Organics [2] [4]).

- Solvents: HPLC-grade Methanol, Acetonitrile, and Water.

- Acid Additive: Phosphoric Acid (or Formic Acid for MS-compatible methods [5]).

2.2. Equipment and Instrumentation

- HPLC System: Equipped with a pumping system, auto-sampler, and column oven.

- Detector: Refractive Index (RI) Detector [3].

- Data System: Computer with chromatography data software (e.g., Empower or equivalent).

- HPLC Column: Newcrom R1 (4.6 x 150 mm, 5 µm) or a similar C18 column with low silanol activity [5]. As a reference, an Inertsil ODS 3V (4.6 mm x 250 mm, 5 µm) column has been successfully used for menthol [3].

- Ancillary Equipment: Ultrasonic bath, analytical balance, and solvent filtration apparatus.

2.3. Detailed Procedures

- Mobile Phase Preparation: Utilize a mixture of Acetonitrile, Water, and a small percentage of Phosphoric Acid (for MS compatibility, replace phosphoric acid with formic acid) [5]. The specific ratio may require optimization; a starting point of 70:30 Methanol:Water can be considered based on a method for menthol [3].

- Standard Solution Preparation: Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., Methanol or a mixture of Water and Methanol (20:80, v/v) [3]) to create a stock solution of about 500 µg/mL. Further dilute as needed to prepare working standards for calibration.

- Sample Preparation:

- For plant material: A bead-beater homogenization approach for single leaves, followed by extraction, has been used for mint flavor analysis, though this was coupled with UHPLC-MS/MS [6].

- For volatile oils: Extract the oil from plant material via steam distillation [2]. Accurately weigh about 50 mg of the volatile oil into a 10 mL volumetric flask. Add 1 mL of an internal standard solution (if used, e.g., naphthalene or n-decane [2]), and dilute to volume with Ethyl Acetate or Methanol. Filter the solution through a 0.45 µm membrane prior to injection [2].

- For biological samples (e.g., rat urine for metabolite studies): Protein precipitation or solid-phase extraction may be necessary before analysis [4].

- Chromatographic Conditions:

- System Suitability: Prior to analysis, ensure the system meets suitability criteria. Inject the standard solution repeatedly. The relative standard deviation (RSD) for peak area and retention time should typically be ≤2.0%. Theoretical plates for the this compound peak should be >2000, and peak symmetry (tailing factor) should be within 0.8-1.8 [3].

The following workflow summarizes the key steps of the analytical procedure:

3. Method Validation The following table summarizes the key validation parameters that should be assessed, following ICH guidelines [3] [7].

Table 1: HPLC Method Validation Parameters for this compound

| Validation Parameter | Description & Target Criteria | Reference |

|---|---|---|

| Specificity | No interference at the retention time of this compound from other sample components, impurities, or degradants. Confirmed via forced degradation studies (e.g., acid, base, oxidation). | [3] [7] |

| Linearity | A minimum of 5 concentrations. Correlation coefficient (R²) should be >0.999. The range should be appropriate for the intended use. | [3] [7] |

| Accuracy | Determined by recovery studies, spiking the analyte into a placebo or sample matrix. Mean recovery should be 98-102%. | [3] [7] |

| Precision | Repeatability (Intra-day): RSD of ≤1.0% for six sample preparations. Intermediate Precision (Inter-day): RSD of ≤2.0% on different days or by different analysts. | [3] [7] | | Limit of Detection (LOD) / Quantification (LOQ) | LOD: Signal-to-noise ratio ≥3:1. LOQ: Signal-to-noise ratio ≥10:1, with precision and accuracy at the LOQ level. | [7] | | Robustness | Ability to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%). | [3] [7] |

4. Applications and Sample Data

- Allelopathy Studies: this compound has been identified as a major constituent in Calamintha ashei leaf soaks and washes, with concentrations quantified using reversed-phase HPLC. Bioassays showed effects on seed germination at low concentrations (e.g., 0.05 mM for (+)-evodone, a related compound) [1].

- Toxicology and Metabolism: HPLC has been employed to characterize the urinary metabolites of menthofuran in rats, identifying several major radiolabeled peaks following administration [4].

- Quality Control of Herbs: While often analyzed by GC-MS [2], this compound is a key toxic constituent in the volatile oils of Schizonepeta tenuifolia, and its levels are influenced by harvesting time.

Table 2: Representative Concentrations and Analytical Techniques for Menthofuran

| Sample Matrix | Concentration / Level | Analytical Technique | Key Findings | Reference |

|---|---|---|---|---|

| Calamintha ashei Leaf Soak | Up to 0.74 mM (desacetylcalaminthone, a menthofuran) | Reversed-Phase HPLC | Demonstrated allelopathic potential, inhibiting germination of test species. | [1] |

| Schizonepeta tenuifolia Volatile Oil | Quantified as a main toxic constituent | GC-MS-SIM | Harvesting time is a key factor influencing quality; method used for quality control. | [2] |

| Rat Urine (Metabolites) | Several major radiolabeled peaks detected | HPLC with radiodetection / LC-MS | Multiple metabolites identified, including sulfonic acid derivatives. | [4] |

Important Considerations and Alternative Techniques

- Detection Challenges: The choice of an RI detector is due to the lack of a strong chromophore in this compound [3]. For higher sensitivity and specificity, especially in complex biological matrices, coupling HPLC with Mass Spectrometry (MS) is highly advantageous, as demonstrated in metabolite studies [4] and high-throughput flavor analysis [6].

- Gas Chromatography (GC): GC-MS is a very common and sensitive technique for the analysis of volatile compounds like menthofuran and is extensively used for profiling essential oils [8] [2]. The choice between HPLC and GC depends on the sample nature and analytical goals.

- Disclaimer: This protocol is a synthesis of information from the scientific literature. The specific conditions, particularly the mobile phase composition and gradient, must be optimized and fully validated in your laboratory for your specific application.

References

- 1. Allelopathic potential of menthofuran monoterpenes ... [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Comparative Analysis of the Bio-Active and ... [pmc.ncbi.nlm.nih.gov]

- 3. Sensitive and selective method for the analysis of menthol ... [pmc.ncbi.nlm.nih.gov]

- 4. articles metabolism of (r)-(+)-menthofuran in fischer-344 ... [sciencedirect.com]

- 5. Separation of Menthofuran on Newcrom R1 HPLC column [sielc.com]

- 6. A high throughput toolbox for comprehensive flavor ... [sciencedirect.com]

- 7. Steps for HPLC Method Validation [pharmaguideline.com]

- 8. Estimation of menthone, menthofuran, menthyl acetate and ... [sciencedirect.com]

Application Notes: Furanolysis for Condensed Tannin Analysis

1. Conceptual Framework and Rationale Condensed tannins are oligomeric flavonoids where flavan-3-ol units are linked by acid-labile C-C bonds [1]. Furanolysis is proposed as a depolymerization technique using a furan-based nucleophile like menthofuran. Menthofuran is a monoterpene from peppermint, recognized as a reactive metabolite in its biosynthetic pathway [2]. The core idea is that under acidic conditions, menthofuran could act as a nucleophile to cleave the interflavanyl bonds, generating flavan-3-ol-menthofuran adducts for analysis to determine molecular structure and degree of polymerization.

2. Adapted Experimental Protocol for Furanolysis This protocol is adapted from established thiolysis methods [1], substituting the nucleophile.

Reagents and Equipment:

- Menthofuran: Use high-purity (e.g., >95%) material.

- Acidic Methanol Solution: 0.2 M HCl in methanol.

- Condensed Tannin Extract: Dried plant extract.

- Flavan-3-ol Analytical Standards: (e.g., (+)-Catechin, (-)-Epicatechin).

- Equipment: HPLC-UV system with C18 column, ultrasonic bath, heated water bath, precision balance.

Procedure:

- Sample Preparation: Dissolve 5 mg of dried tannin extract in 5 ml of methanol. Sonicate for 30 minutes at room temperature to ensure complete dissolution [1].

- Furanolysis Reaction: Transfer 200 µL of the solubilized extract to a reaction vial. Add 200 µL of menthofuran and 200 µL of the acidic methanol solution. Vortex to mix.

- Incubation: Heat the mixture at 65 °C for 1 hour in a temperature-controlled water bath [1].

- Reaction Quenching and Purification: After cooling, add 1 mL of deionized water to quench the reaction. Filter the solution through a 0.45 µm PTFE syringe filter before HPLC analysis [1].

- HPLC-UV Analysis: Inject 25 µL of the purified sample. A suggested HPLC gradient for separating reaction products is provided in [1].

The following diagram illustrates the experimental workflow:

3. Anticipated Chemical Reaction and Products The proposed furanolysis mechanism involves acid-catalyzed cleavage of the interflavanyl bond (C4-C8 linkage) in condensed tannins. Menthofuran attacks the carbocation generated at the C4 position of the flavan-3-ol extension unit, forming a new menthofuran-flavan-3-ol adduct. The terminal unit is released as a free flavan-3-ol. This is analogous to the established mechanism of thiolysis [1].

The table below outlines the expected products and their significance:

| Expected Product | Chemical Nature | Analytical Significance |

|---|---|---|

| Menthofuran-Flavan-3-ol Adducts | Covalently bonded adducts from extension units. | HPLC retention time and MS fragmentation patterns identify the original extension units. |

| Native Flavan-3-ols | Free catechin, epicatechin, etc. (terminal units). | Represent the terminal units of the tannin polymer; quantify using external standards. |

| Unreacted Menthofuran | Excess reagent. | Can be separated from analytes via HPLC. |

4. Critical Method Validation and Optimization Since this is a novel method, rigorous validation is required.

- HPLC Method Development: A gradient elution program is crucial for separating multiple reaction products [1].

- Mass Spectrometry (MS) Confirmation: HPLC coupled with MS is essential for confirming the structure of the novel menthofuran-adducts. MALDI-TOF MS of the intact oligomers before and after reaction can provide complementary data on molecular weight distributions [1].

- Quantification: Response factors for menthofuran-adducts will differ from native flavan-3-ols, requiring calibration with synthesized standards for accurate quantification.

Key Considerations for Researchers

- Methodological Gap: The core challenge is the lack of pre-existing literature on using menthofuran for this purpose. Its efficacy as a nucleophile in this specific reaction, compared to established agents like cysteamine, needs experimental verification [1].

- Analytical Hurdles: A significant part of your work will involve characterizing the novel menthofuran-adducts, likely requiring advanced techniques like NMR in addition to HPLC-MS.

- Pathway Context: Menthofuran is naturally synthesized in peppermint from pulegone, and its production is influenced by environmental stress and the enzyme menthofuran synthase (MFS) [2]. This biological context may inform discussions about its reactivity.

References

Analytical Method Validation for (+)-Menthofuran in Essential Oils: Application Notes and Protocols

Introduction

(+)-Menthofuran is a monoterpene derivative found in various mint species, particularly Mentha piperita (peppermint). Its concentration is a critical quality attribute, as it is considered an undesirable component when present in high levels (>few %) due to its potential toxicity and negative impact on sensory profile. Furthermore, it acts as a key metabolic regulator, influencing the flux of the biosynthetic pathway towards or away from the desirable compound, (-)-menthol. This document provides a detailed protocol for the extraction, identification, quantification, and method validation for the analysis of this compound in essential oils to ensure oil quality, authenticity, and safety.

Analytical Techniques and Chemical Profiling

Core Analytical Techniques

The analysis of this compound primarily relies on chromatographic techniques, often used in combination for definitive identification and accurate quantification.

Table 1: Core Analytical Techniques for this compound Analysis

| Technique | Application | Key Parameters | Supporting Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary method for identification and quantification. | HP-5MS column (30 m × 0.25 mm, 0.25 µm); Temp: 50°C (hold 5 min) to 240°C at 5°C/min; He carrier gas @ 0.9 mL/min. [1] | |

| Headspace/Solid-Phase Micro-Extraction (HS/SPME) | Solvent-less extraction of volatile compounds; useful for profiling without thermal degradation. | PDMS 100 µm fiber; Sample: 1.0 g; Extraction: 60°C for 20 min; Desorption: 3 min in GC inlet. [1] | |

| Hydrodistillation | Traditional extraction of essential oil; official standard for quality control. | Sample: Dried aerial parts; Yield: ~0.42% (w/w). [1] | |

| Chiral GC-MS | Authenticity testing; distinguishes natural origin from synthetic adulterants. | Requires a chiral stationary phase column. [2] | |

| Isotope Ratio Mass Spectrometry (IRMS) | Detects adulteration by analyzing isotopic fingerprints of components. | Used in conjunction with SNIF-NMR (Site-Specific Natural Isotopic Fractionation-Nuclear Magnetic Resonance). [2] |

Typical Compositional Data

The concentration of this compound can vary significantly based on the extraction method, indicating potential chemical changes during more intensive processes like hydrodistillation.

Table 2: Comparative Composition of Peppermint Essential Oil from Iran (%) [1]

| Component | Hydrodistillation Method (%) | HS/SPME Method (%) |

|---|---|---|

| Menthol | 45.34 | 29.38 |

| Menthone | 16.04 | 16.88 |

| This compound | 8.91 | 11.38 |

| cis-Carane | 8.70 | 14.39 |

| 1,8-Cineole | 4.46 | 9.45 |

| neo-Menthol | 4.24 | 2.37 |

This data highlights that the choice of extraction method is critical, as HS/SPME may better preserve or differentially extract certain volatile compounds like this compound compared to hydrodistillation. [1]

Biosynthetic Pathway and Regulation

Understanding the biosynthesis of this compound is essential for controlling its levels in plants and essential oils. This compound is synthesized from the central intermediate (+)-pulegone. The enzyme menthofuran synthase (MFS) catalyzes the conversion of (+)-pulegone to this compound. This reaction competes with the reduction of (+)-pulegone to (-)-menthone, a precursor of the desirable (-)-menthol, catalyzed by pulegone reductase (PR). [3]

A key regulatory mechanism exists where this compound itself down-regulates the transcription of the PR gene. This feedback loop decreases the conversion of (+)-pulegone to menthone, thereby increasing the pool of pulegone available for further conversion to menthofuran, especially under stress conditions. [3] [4] This complex relationship is illustrated in the following pathway diagram.

Diagram 1: The competitive biosynthetic pathway leading to (-)-menthol and this compound, showing the key regulatory feedback loop where this compound down-regulates pulegone reductase (PR). [3] [4]

Detailed Experimental Protocols

Protocol A: HS/SPME-GC-MS for this compound

This protocol is ideal for rapid analysis with minimal sample preparation. [1]

- Sample Preparation: Grind 1.0 g of dried peppermint aerial parts to a coarse powder.

- HS/SPME Extraction:

- Place the sample in a headspace vial.

- Condition the SPME fiber (100 µm PDMS) according to manufacturer specifications.

- Heat the sample to 60°C and allow equilibrium.

- Expose the fiber to the sample headspace for 20 minutes with agitation.

- Retract the fiber and immediately introduce it into the GC injection port.

- GC-MS Analysis:

- Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

- Carrier Gas: Helium, constant flow of 0.9 mL/min.

- Oven Program: 50°C (hold for 5 min), ramp to 240°C at 5°C/min (hold for 2 min).

- Injector: 250°C, splitless mode for SPME desorption (3 min).

- MS Conditions: Transfer line: 280°C; Ion source: 230°C; Quadrupole: 150°C; Acquisition range: 10-300 amu; Ionization energy: 70 eV.

- Identification & Quantification:

- Identify this compound by comparing its retention time and mass spectrum with an authentic standard.

- Quantify using a calibrated external or internal standard method.

Protocol B: Hydrodistillation and GC-MS Analysis

This is the standard official method for essential oil extraction and quality control. [1]

- Hydrodistillation:

- Charge ~100 g of dried plant material and 500 mL of water into a clevenger-type apparatus.

- Perform distillation for 3-4 hours according to pharmacopoeial standards.

- Collect the essential oil layer, dry over anhydrous sodium sulfate, and record the yield.

- GC-MS Analysis:

- Dilute the essential oil in a suitable solvent (e.g., hexane or pentane).

- Use the same GC-MS conditions as in Protocol A, but with a 1 µL injection in split mode (split ratio ~1:20-1:50).

The workflow for these analytical methods is summarized in the following diagram.

Diagram 2: Experimental workflow for the extraction and analysis of this compound in peppermint, covering both hydrodistillation and HS/SPME methods. [1]

Method Validation Parameters

While the search results do not provide explicit validation data for a specific method, the following table outlines the key parameters that must be validated for an analytical method quantifying this compound, in line with ICH Q2(R1) guidelines.

Table 3: Key Validation Parameters for a this compound Quantification Method

| Validation Parameter | Objective | Recommended Procedure / Acceptance Criteria |

|---|---|---|

| Specificity | To confirm the method can distinguish this compound from other oil components. | Resolutions factor Rs > 1.5 from nearest peak; Purity of MS spectrum in GC-MS. |

| Linearity & Range | To demonstrate proportional response to analyte concentration. | Minimum of 5 concentration levels; R² > 0.995. |

| Accuracy (Recovery) | To determine the closeness of measured value to true value. | Spike recovery study at 3 levels (e.g., 50%, 100%, 150%); Recovery 90-110%. |

| Precision | 1. Repeatability 2. Intermediate Precision | 1. Six replicates at 100%; RSD < 2%. 2. Different days/analysts; RSD < 3%. | | Limit of Detection (LOD) / Quantitation (LOQ) | To determine the lowest detectable/quantifiable amount. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | | Robustness | To assess method reliability under small, deliberate parameter changes. | Vary GC parameters (oven temp, flow rate); monitor impact on retention time and peak area. |

Regulatory and Quality Control Aspects

Adulteration and Authenticity Testing

Adulteration of essential oils with synthetic nature-identical compounds is a significant concern. To verify the natural origin of this compound:

- Chiral GC-MS: Determines the enantiomeric purity. Natural this compound has a specific optical rotation. [2]

- Isotopic Analysis (IRMS/SNIF-NMR): Measures site-specific isotopic ratios (²H/H, ¹³C/¹²C), which are fingerprints of a compound's biosynthetic origin and can reveal synthetic adulteration. [2]

Regulatory Standards

Essential oils are regulated based on their intended use (cosmetic, food flavoring, supplement). Key regulatory bodies and standards include: [5]

- International Organization for Standardization (ISO): Provides standards for specific essential oils (e.g., ISO 856:2006 for peppermint oil), which define acceptable ranges for key components.

- Food and Drug Administration (FDA): Regulates essential oils under the FD&C Act (cosmetics) or DSHEA (dietary supplements).

- European Medicines Agency (EMA): Provides monographs and quality standards for essential oils used in herbal medicinal products.

Conclusion

Robust analytical methods for this compound are vital for ensuring the quality, safety, and authenticity of mint-derived essential oils. GC-MS remains the gold standard for quantification, with HS/SPME offering a powerful complementary technique. The complex biosynthetic regulation of menthofuran underscores the importance of controlling environmental and genetic factors in cultivation. By implementing the validated protocols and authenticity tests outlined in this document, researchers and manufacturers can effectively monitor and control this compound levels, thereby optimizing essential oil quality for pharmaceutical and consumer product applications.

References

- 1. Chemical composition analysis of the essential oil of Mentha piperita L. from Kermanshah, Iran by hydrodistillation and HS/SPME methods | Journal of Analytical Science and Technology | Full Text [jast-journal.springeropen.com]

- 2. Essential oils: characterisation and authenticity testing [eurofins.com]

- 3. Menthofuran regulates essential oil biosynthesis in ... [pmc.ncbi.nlm.nih.gov]

- 4. Menthofuran - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Essential Oil Testing: A Guide to Quality, Purity, Methods, ... [contractlaboratory.com]

Comprehensive GC-MS Analysis of Menthofuran: Applications and Protocols for Researchers

Introduction

Menthofuran is a monoterpenoid compound belonging to the class of organic compounds known as aromatic monoterpenoids. Chemically identified as 3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran, it has a molecular formula of C₁₀H₁₄O and an average molecular weight of 150.22 g/mol [1]. This compound serves as a key aromatic constituent in various plants including Mentha piperita (peppermint) and Schizonepeta tenuifolia, contributing significantly to their characteristic aromas and biological properties.

The accurate quantification of menthofuran is crucial in both pharmaceutical and food industries due to its dual nature - while it contributes to the desired aromatic profiles, it also demonstrates potential hepatotoxic effects at higher concentrations. Menthofuran is metabolized by mammalian cytochrome P450 to form reactive intermediates, including p-cresol, which can deplete glutathione stores and cause liver damage [2]. Therefore, robust analytical methods for its precise quantification are essential for quality control of herbal products and safety assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the primary analytical technique for menthofuran analysis due to its high sensitivity, selectivity, and ability to separate this volatile compound from complex matrices. This application note provides detailed protocols and applications of GC-MS for menthofuran analysis, specifically designed for researchers, scientists, and drug development professionals.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for GC-MS analysis of menthofuran, covering sample preparation through data analysis:

Materials and Methods

Sample Preparation Protocols

3.1.1. Essential Oil Extraction from Plant Material

For analysis of menthofuran in plant materials such as Schizonepeta tenuifolia or Mentha piperita, the following steam distillation protocol is recommended [2]:

Sample Preparation: Carefully clean and separate aerial parts into leaves, stems, and spikes (if present). Approximately 60 g of dried plant material is optimal for each sample.

Distillation Apparatus: Employ a Clevenger apparatus or similar steam distillation system according to the procedure described in the Pharmacopoeia of the People's Republic of China.

Distillation Parameters: Conduct water distillation for 4 hours to ensure complete extraction of volatile oils.

Oil Recovery: Separate the volatile oils from water and dry over anhydrous sodium sulfate until all traces of water are removed.

Storage: Store extracted oils in dark glass bottles at -20°C to prevent degradation and evaporation.

3.1.2. Sample Solution Preparation for GC-MS Analysis

Weighing: Accurately weigh 50 mg of the extracted volatile oil and transfer to a 10 mL volumetric flask.

Internal Standard Addition: Add 1 mL of internal standard solution (containing 1.727 mg/mL of naphthalene and 0.252 mg/mL of n-decane in ethyl acetate).

Dilution: Bring to volume with ethyl acetate, ensuring complete mixing.

Filtration: Filter all sample and standard solutions through a 0.45 μm membrane prior to injection.

Storage: Store prepared solutions in a refrigerator at 4°C until analysis [2].

3.1.3. Alternative Sample Preparation Techniques

Depending on sample matrix and required sensitivity, several additional sample preparation methods may be employed [3]:

Headspace Sampling: Particularly useful for solid samples or those with high water content. The sample is placed in a sealed vial until equilibrium is established between the sample and the vapor phase, which is then injected into the GC-MS.

Solid Phase Microextraction (SPME): A fused silica fiber coated with a stationary phase is exposed to the sample headspace or immersed directly into liquid samples. Analytes are absorbed onto the fiber, which is then thermally desorbed in the GC injection port.

Stir Bar Sorptive Extraction (SBSE): A magnetic stirring rod coated with a sorptive layer is exposed to the sample, providing higher sensitivity due to larger sorptive phase volume, though with longer extraction times.

GC-MS Instrumental Parameters

3.2.1. Gas Chromatography Conditions

The following optimized GC parameters have demonstrated excellent separation of menthofuran from related monoterpenes [2]:

Table 1: GC Configuration for Menthofuran Analysis

| Parameter | Specification | Alternative Setting |

|---|---|---|

| GC System | Agilent 6890N | Agilent 7890B |

| Column | HP-5MS (5% Phenyl Methyl Siloxane) 30 m × 0.25 mm ID, 0.25 μm | DB-5 ms (30 m × 0.25 mm × 0.25 μm) |

| Carrier Gas | Helium (>99.999% purity) | Helium (>99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) | 2.0 mL/min (constant flow) |

| Injection Volume | 1.0 μL | 1.0 μL |

| Injection Mode | Split (20:1 ratio) | Split (20:1 ratio) |

| Injection Temperature | 220°C | 280°C |

| Temperature Program | Initial: 50°C, ramp to 90°C at 10°C/min, hold 5 min; ramp to 160°C at 10°C/min, hold 10 min | Initial: 120°C, ramp to 300°C at 70°C/min, hold 7.43 min |

3.2.2. Mass Spectrometry Conditions

Table 2: MS Configuration for Menthofuran Analysis

| Parameter | Specification | Alternative Setting |

|---|---|---|

| MS System | Agilent 5975B MSD | Agilent 5977A MSD |

| Ionization Mode | Electron Impact (EI) | Electron Impact (EI) |

| Ionization Energy | 70 eV | 70 eV |

| Ion Source Temperature | 230°C | 230°C |

| Transfer Line Temperature | 280°C | 280°C |

| Quadrupole Temperature | 150°C | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Full Scan (m/z 40-550) |

| Selected Ions for SIM | Menthofuran: m/z 107, 121, 150 [2] | N/A |

Calibration and Quantification

3.3.1. Standard Solution Preparation

Stock Solution: Prepare a mixed standard stock solution in ethyl acetate containing menthofuran and other target compounds. For menthofuran, the recommended concentration in stock solution is 24.42 μg/mL [2].

Working Standards: Prepare working standard solutions by serial dilution of the stock solution with ethyl acetate to create six different concentrations within the calibration range (0.5-19.5 μg/mL for menthofuran).

Internal Standard: Add 1.0 mL of double internal standards (naphthalene and n-decane) to each calibration solution.

3.3.2. Quality Control Measures

Linearity Assessment: Evaluate linearity across the calibration range with coefficient of determination (R²) values ≥0.999 considered acceptable.

Precision: Assess repeatability and reproducibility with relative standard deviations (RSDs) <0.25% for stable compounds under operational conditions [4].

Detection Limits: Determine method sensitivity through limit of detection (LOD) and limit of quantification (LOQ) measurements.

Applications in Pharmaceutical Analysis and Research

Quality Control of Herbal Medicines

GC-MS analysis of menthofuran plays a critical role in quality control of herbal medicines, particularly for determining optimal harvesting times. Research on Schizonepeta tenuifolia demonstrated that harvesting time significantly influences menthofuran content in leaves but not in spikes, providing valuable guidance for quality assurance in production [2].

The SIM mode in GC-MS offers enhanced sensitivity and selectivity for quantifying menthofuran alongside other bioactive and toxic monoterpenes including (-)-menthone, (+)-pulegone, and (-)-limonene. This enables comprehensive quality assessment of raw materials and finished products.

Analysis of Peppermint Oil

Menthofuran serves as an important quality marker in peppermint oil assessment, with conventional and chiral GC-MS methods coupled with chemometrics providing powerful tools for quality evaluation and adulteration detection [5]. The compound's concentration profile helps establish authenticity and processing history of peppermint oils.

Biological Activity Assessment

GC-MS analysis enables correlation of menthofuran content with biological activities. Recent research on Mentha piperita essential oils has identified menthofuran as a contributor to overall antioxidant and neuroprotective activities [6]. The technique facilitates understanding of structure-activity relationships in natural product research.

Toxicological Assessment

Given its documented hepatotoxicity, monitoring menthofuran levels through GC-MS is essential for safety assessment of mint-derived products. The metabolism of menthofuran generates p-cresol, a glutathione depletory, contributing to its toxicological profile [2] [1].

Data Analysis and Interpretation

Method Performance Characteristics

Table 3: Validation Parameters for GC-MS Analysis of Menthofuran

| Validation Parameter | Performance Characteristics | Reference Method |

|---|---|---|

| Calibration Range | 0.5 - 19.5 μg/mL | GC-MS-SIM [2] |

| Detection Limit (LOD) | As low as 1 μg/mL (improved methods) | Conventional GC-MS [4] |

| Repeatability (RSD) | <0.25% for stable compounds | Optimized GC-MS [4] |

| Reproducibility | RSD <12% for low concentrations | HS-GC-MS [7] |

| Retention Time Stability | RSD <0.25% | Rapid GC-MS [4] |

| Linearity (R²) | 0.9934 - 1.0000 | Blood Analysis GC-MS [8] |

Structural Identification Support

The mass spectral signature of menthofuran facilitates its confident identification. Key fragmentation patterns include:

- Molecular Ion: m/z 150 (consistent with molecular formula C₁₀H₁₄O)

- Characteristic Fragments: m/z 107, 121

- Base Peak: Typically m/z 107 or other fragment depending on instrument parameters

Confirmation of identity should include:

- Retention time matching with authentic standards

- Mass spectral match with reference standards (>90% similarity)

- Ion ratio consistency between quality control samples and standards

Troubleshooting and Technical Considerations

Common Analytical Challenges

Carryover Issues: Implement proper injection port maintenance and consider backflushing or column switching techniques to prevent contamination [7].

Matrix Interference: Utilize selective sample preparation techniques such as headspace analysis or selective ion monitoring to minimize matrix effects.

Sensitivity Limitations: For trace analysis, employ selected ion monitoring (SIM) rather than full scan mode to enhance detection sensitivity.

Method Optimization Strategies

Temperature Programming: Optimize temperature ramps to balance analysis time and resolution. Faster programs (up to 70°C/min) can reduce run times from 30 minutes to 10 minutes without significant sacrifice in resolution [4].

Flow Rate Adjustment: Increasing carrier gas flow rate from 1.0 mL/min to 2.0 mL/min can reduce analysis time while maintaining separation efficiency.

Injection Technique: Utilize pulsed splitless injection for improved peak shape for early eluting compounds.

Conclusion

GC-MS analysis provides a robust, sensitive, and selective approach for the quantification of menthofuran in various matrices, particularly plant materials and essential oils. The methods outlined in this application note demonstrate reliable performance across multiple applications including quality control of herbal medicines, assessment of peppermint oils, and toxicological evaluation.

The optimized GC-MS protocols with SIM detection offer enhanced sensitivity and selectivity necessary for accurate quantification of menthofuran alongside other bioactive and potentially toxic monoterpenes. Proper sample preparation through steam distillation and careful attention to instrumental parameters are critical for obtaining reproducible and accurate results.

As research continues to elucidate the biological activities and safety profiles of menthofuran, GC-MS methodology remains an indispensable tool for pharmaceutical scientists, natural product researchers, and quality control professionals working with mint-derived products and traditional medicines.

References

- 1. Showing metabocard for (R)-Menthofuran (HMDB0036089) [hmdb.ca]

- 2. Quantitative Comparative Analysis of the Bio-Active and ... [pmc.ncbi.nlm.nih.gov]

- 3. GC-MS Sample Preparation [thermofisher.com]

- 4. Rapid GC-MS method for screening seized drugs in ... [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive quality assessment of peppermint oils and ... [sciencedirect.com]

- 6. GC-MS-MS analysis and biological properties ... [sciencedirect.com]

- 7. GC-MS applications in pharmaceutical analysis [europeanpharmaceuticalreview.com]